molecular formula C13H10N2O4 B12937269 Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate CAS No. 62328-10-3

Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate

Cat. No.: B12937269
CAS No.: 62328-10-3
M. Wt: 258.23 g/mol
InChI Key: LNGBTTGDEXCIGL-UHFFFAOYSA-N
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Description

Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a β-keto ester, and urea. The reaction conditions often include the use of hydrochloric acid as a catalyst and refluxing the mixture for several hours .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Biginelli reaction for large-scale synthesis. This includes using more efficient catalysts, such as Lewis acids, and employing continuous flow reactors to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways:

Similar Compounds:

Uniqueness: this compound is unique due to its specific benzoyl and methyl ester substituents, which contribute to its distinct chemical reactivity and biological activity. Its potential neuroprotective and anti-inflammatory properties set it apart from other pyrimidine derivatives .

Properties

62328-10-3

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

methyl 5-benzoyl-2-oxo-1H-pyrimidine-6-carboxylate

InChI

InChI=1S/C13H10N2O4/c1-19-12(17)10-9(7-14-13(18)15-10)11(16)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15,18)

InChI Key

LNGBTTGDEXCIGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NC(=O)N1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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